![molecular formula C15H16N4O2 B2562104 N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide CAS No. 1795295-74-7](/img/structure/B2562104.png)
N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide, also known as CPP-ACP, is a synthetic peptide that has gained attention in the scientific community due to its potential therapeutic applications. CPP-ACP is a white powder that is soluble in water and is commonly used in dental products for its ability to prevent tooth decay and promote remineralization.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide involves the formation of complexes with calcium and phosphate ions, which are essential for tooth remineralization. N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide has a high affinity for calcium and phosphate ions, which allows it to bind to the tooth surface and release these ions over time. This process promotes the formation of hydroxyapatite, which is the main mineral component of teeth.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria that cause dental caries, such as Streptococcus mutans, by disrupting their cell membranes. N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide has also been shown to enhance the uptake of calcium and phosphate ions, which are essential for tooth remineralization. Additionally, N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide has been shown to reduce the solubility of hydroxyapatite, which makes teeth more resistant to acid erosion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide in lab experiments is its ability to promote tooth remineralization. This makes it a valuable tool for studying the effects of various treatments on tooth structure and function. However, one limitation of using N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide. One area of research is the development of new dental products that incorporate N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide for improved oral health. Another area of research is the study of the effects of N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide on other areas of the body, such as bone health. Additionally, there is potential for the use of N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide in the treatment of other conditions, such as osteoporosis and arthritis.
Méthodes De Synthèse
N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis process begins with the reaction of 4-cyanobenzoic acid with propionyl chloride, followed by the reaction of the resulting product with N-cyanomethyl-N-propylamine. The final step involves the reaction of the intermediate product with formamide to yield N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide has been extensively studied for its potential therapeutic applications in dentistry. It is commonly used in dental products, such as toothpaste and mouthwash, for its ability to prevent tooth decay and promote remineralization. N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide has been shown to inhibit the growth of bacteria that cause dental caries and to enhance the uptake of calcium and phosphate ions, which are essential for tooth remineralization.
Propriétés
IUPAC Name |
4-cyano-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-2-8-19(9-7-16)14(20)11-18-15(21)13-5-3-12(10-17)4-6-13/h3-6H,2,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRALUKPHSNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CNC(=O)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2562022.png)
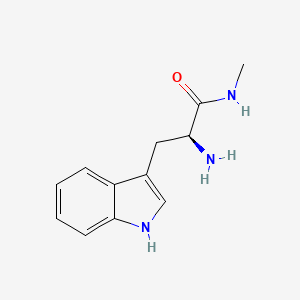
sulfamoyl}benzoic acid](/img/structure/B2562026.png)
![4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)
![5-chloro-N-{[2-(cyclopentyloxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2562029.png)
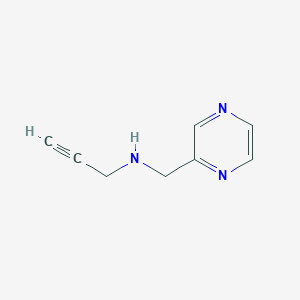
![4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2562034.png)
![1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2562035.png)
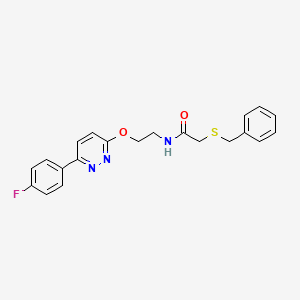
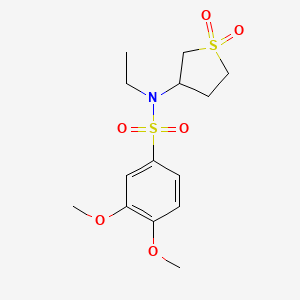
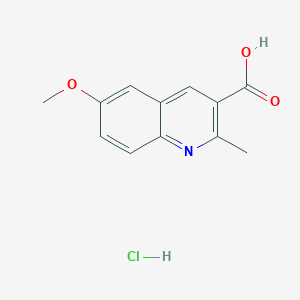
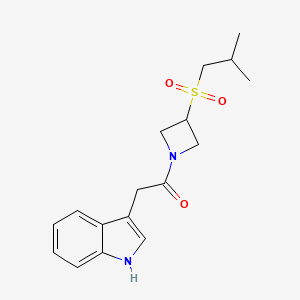
![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2562043.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2562044.png)